5-(Bromomethyl)-N-methyl-3-pyridinamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-(bromomethyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-9-7-2-6(3-8)4-10-5-7/h2,4-5,9H,3H2,1H3 |
InChI Key |
RRVDIYDGPDEAKU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CC(=C1)CBr |
Origin of Product |
United States |
Significance As a Versatile Heterocyclic Synthon
The utility of 5-(Bromomethyl)-N-methyl-3-pyridinamine as a heterocyclic synthon stems from the strategic placement of its functional groups on the pyridine (B92270) ring. The pyridine core itself is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov The substituents at the 3, and 5 positions further enhance its synthetic utility.
The N-methylamino group at the 3-position and the bromomethyl group at the 5-position provide two distinct points for chemical modification. The secondary amine is a key functional handle for a variety of transformations, including acylation, alkylation, and participation in cross-coupling reactions. The bromomethyl group, a reactive benzylic-type halide, is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. This dual reactivity makes this compound a valuable intermediate for constructing complex molecular architectures.
The pyridine scaffold is a fundamental component in numerous therapeutic agents due to its favorable physicochemical properties, including improved water solubility. nih.gov The derivatization of the pyridine nucleus is a well-established strategy in drug discovery to modulate biological activity and pharmacokinetic profiles.
Overview of Key Research Trajectories
Direct Bromination Strategies
Direct bromination strategies offer a concise route to this compound by directly converting the methyl group of the precursor. The two principal methods discussed are free-radical bromination using N-Bromosuccinimide (NBS) and electrophilic bromomethylation using a combination of hydrobromic acid and paraformaldehyde.
N-Bromosuccinimide-Mediated Bromination of N-methyl-3-pyridinamine
N-Bromosuccinimide (NBS) is a widely utilized reagent for the selective bromination of benzylic C-H bonds, such as those in the methyl group of 5-methyl-N-methyl-3-pyridinamine. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism and is favored for its mild conditions and selectivity compared to using molecular bromine. wikipedia.orgorganic-chemistry.org The success of this method hinges on maintaining a low concentration of bromine in the reaction mixture, which NBS effectively provides. libretexts.org
The Wohl-Ziegler bromination is not a spontaneous process; it requires an initial input of energy to generate the first bromine radicals, which initiate the chain reaction. numberanalytics.comnumberanalytics.com This initiation is typically achieved through the use of chemical radical initiators or by photochemical means (irradiation with UV or visible light). wikipedia.orgnumberanalytics.com
Common chemical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). wikipedia.orgresearchgate.net These molecules decompose upon heating to generate free radicals. These radicals then react with NBS or trace amounts of HBr to produce a bromine radical (Br•). numberanalytics.com
The mechanism proceeds in three stages:
Initiation: The initiator (e.g., AIBN) decomposes upon heating, and the resulting radicals abstract a bromine atom from NBS to form a bromine radical.
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 5-methyl-N-methyl-3-pyridinamine, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain.
Termination: The reaction concludes when radicals combine with each other. numberanalytics.com
The careful selection of the initiator and control of the reaction temperature are crucial to maintain a steady rate of radical generation, thus avoiding unwanted side reactions.
However, due to its toxicity and environmental impact, CCl₄ has been largely replaced by other solvents. organic-chemistry.org Acetonitrile (B52724) has been shown to be an effective alternative. organic-chemistry.org While polar solvents can sometimes favor electrophilic aromatic substitution on the pyridine ring as a competing reaction, studies on similar substrates have shown that acetonitrile can significantly increase the rate of bromination at room temperature compared to CCl₄, which often requires reflux. mdma.ch The use of water has also been explored, which can accelerate the reaction rate in some cases. researchgate.net
The following table, based on data from the bromination of a different heterocyclic compound, illustrates the typical influence of the solvent system on reaction outcomes.
| Entry | Solvent System | Initiator | Temperature | Time (h) | Yield (%) |
| 1 | CCl₄ | Benzoyl Peroxide | Reflux | 3 | ~15 |
| 2 | Acetonitrile | Light | Room Temp | 2-3 | - |
| 3 | CCl₄ / Water | Benzoyl Peroxide | Reflux | 1 | - |
| 4 | Water | Benzoyl Peroxide | Reflux | 1 | - |
This table is illustrative of general principles in NBS bromination of heterocycles and is based on findings from related studies. researchgate.net Specific yields for this compound would require empirical determination.
Hydrobromic Acid and Paraformaldehyde Based Bromomethylation
An alternative to radical bromination is the direct bromomethylation of the pyridine ring using a mixture of hydrobromic acid (HBr) and a formaldehyde (B43269) source, typically paraformaldehyde. google.com This method is an electrophilic aromatic substitution reaction. However, for a substrate like N-methyl-3-pyridinamine, this reaction would likely occur on the ring itself rather than an existing methyl group. This method is generally applied to aromatic compounds to introduce a bromomethyl group.
A key challenge in the bromomethylation of pyridine derivatives containing an amine group is the basicity of the nitrogen atom. google.com In the highly acidic conditions of the reaction, the amine is likely to be protonated, which deactivates the aromatic ring towards electrophilic substitution. google.com Therefore, protection of the amine group may be necessary to achieve successful bromomethylation. google.com
The efficiency and selectivity of bromomethylation are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, reaction time, and the stoichiometry of the reagents. Studies on various aromatic compounds have shown that the degree of bromomethylation (mono-, bis-, or tris-) can be precisely controlled by adjusting the reaction temperature. sciencemadness.org
For instance, in the bromomethylation of mesitylene (B46885), a model aromatic compound, increasing the temperature systematically leads to a higher degree of substitution.
| Reactant | Equivalents of HBr & Paraformaldehyde | Temperature (°C) | Time (h) | Primary Product | Yield (%) |
|---|---|---|---|---|---|
| Mesitylene | 1 | 40-50 | 2 | Mono(bromomethyl)mesitylene | 94 |
| Mesitylene | 2 | 80 | 6 | Bis(bromomethyl)mesitylene | 95 |
| Mesitylene | 3 | 95 | 8 | Tris(bromomethyl)mesitylene | ~100 |
Data adapted from a study on the bromomethylation of mesitylene to illustrate the principle of reaction optimization. sciencemadness.org
This level of control is highly desirable in process chemistry. For the synthesis of this compound, careful optimization would be required to favor the desired mono-bromomethylated product and minimize the formation of diarylmethanes or other side products. sciencemadness.org The reaction is often carried out in solvents like acetic acid. sciencemadness.org
From a process efficiency standpoint, bromomethylation can be highly effective, often resulting in near-quantitative yields with high product purity that simplifies isolation. sciencemadness.org Green chemistry principles encourage the use of safer and more environmentally benign reagents and solvents. unibo.itnih.govrsc.org
The use of NBS in place of liquid bromine is itself a step towards greener chemistry, as it is a solid and easier to handle, reducing the hazards associated with corrosive and toxic bromine vapors. researchgate.net However, the traditional solvent for NBS bromination, carbon tetrachloride, is a significant environmental concern. organic-chemistry.org The development of alternative solvent systems, such as acetonitrile or even water, enhances the green profile of this methodology. organic-chemistry.orgresearchgate.net
Furthermore, developing catalytic or high atomic yield methods is a key goal in green chemistry. rsc.orgmdpi.com While the described methods are stoichiometric, they avoid the use of more hazardous reagents like bis-chloromethyl ether, which is a known carcinogen, making the bromomethylation route a safer alternative to chloromethylation.
Multi-Step Synthesis from Precursor Molecules
The creation of this compound is not a single-step process but rather a multi-step endeavor that begins with carefully chosen precursor molecules. The synthetic route hinges on the strategic functionalization of these precursors and the precise introduction of the essential chemical moieties.
Functionalization of N-methyl-3-pyridinamine Derivatives
The synthesis often commences with a pyridine ring that already contains some of the required functional groups. A common strategy involves starting with a derivative of N-methyl-3-pyridinamine and performing subsequent chemical modifications. The functionalization of the pyridine core is a critical phase where the reactivity of the ring is modulated to allow for the introduction of substituents at specific positions.
Protecting groups may be employed to shield reactive sites, such as the amine functionality, from undesired side reactions during subsequent steps. For instance, an amine group can be protected via acetylation by reacting it with acetic anhydride (B1165640), a method demonstrated in the synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridine-3-amine. mdpi.com Such protection strategies are crucial for directing the regioselectivity of further reactions.
The pyridine ring itself can be activated or deactivated by the substituents present. A range of electron-withdrawing or electron-donating groups can be introduced to influence the position of subsequent modifications. nih.gov Methodologies for the synthesis of substituted pyridines are diverse and can involve condensation reactions, cycloadditions, or cross-coupling reactions to build the desired substitution pattern on the heterocyclic core. acs.orgorganic-chemistry.org
| Reaction Type | Reagents/Conditions | Purpose | Example Application |
|---|---|---|---|
| N-Protection (Acetylation) | Acetic Anhydride, H₂SO₄ (cat.) | Protect the amine group from oxidation or other side reactions. | Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide. mdpi.com |
| N-Protection (Boc) | Di-t-butyl-dicarbonate (Boc₂O), DMAP | Protect the amine group to allow for subsequent reductions or coupling reactions. | Synthesis of N-BOC-5-bromo-N-ethyl-4-methyl-nicotinamide. google.com |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Introduce a halogen atom which can serve as a handle for cross-coupling reactions. | General strategy for functionalizing aromatic rings. google.com |
| Reduction of Carboxylic Acid | Sodium Borohydride | Convert a carboxylic acid or amide to an alcohol, a precursor for the bromomethyl group. | Reduction of an amide to form (5-Bromo-4-methyl-pyridin-3-yl)-methanol. google.com |
Strategic Introduction of the Bromomethyl Moiety
The introduction of the bromomethyl (-CH₂Br) group is a pivotal step in the synthesis. This functional group is highly reactive and serves as a key electrophilic site for subsequent reactions. There are several established strategies for installing a bromomethyl group onto a pyridine ring.
One of the most common methods is the radical bromination of a methyl-substituted precursor. This reaction typically employs a radical initiator and a bromine source like N-bromosuccinimide (NBS). For example, the synthesis of 3-(bromomethyl)-5-methylpyridine (B105789) hydrobromide has been achieved by treating a methylpyridine derivative with NBS. researchgate.net This approach is effective when a methyl group is already present at the desired position on the pyridine ring.
Another viable strategy involves the conversion of a hydroxymethyl (-CH₂OH) group into a bromomethyl group. The precursor, a pyridyl-methanol derivative, can be synthesized through various means, such as the reduction of a corresponding carboxylic acid or ester. google.com The resulting alcohol is then treated with a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), to yield the desired bromomethylated product. mdpi.com This two-step sequence—reduction followed by bromination—offers a reliable pathway to the target moiety.
| Method | Precursor | Typical Reagents | Advantages | Considerations |
|---|---|---|---|---|
| Radical Bromination | Methylpyridine | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Direct conversion of a C-H bond. | Requires a methyl group at the correct position; potential for side reactions. google.com |
| Alcohol Substitution | Hydroxymethylpyridine | PBr₃, HBr, SOBr₂ | Generally clean and high-yielding. | Requires a two-step process: creation of the alcohol then bromination. mdpi.com |
| Halogen Exchange | Chloromethylpyridine | NaBr, KBr in a polar aprotic solvent | Useful if the chloromethyl analog is more accessible. | An additional synthetic step. mdpi.com |
Advanced Synthetic Protocols
To enhance the efficiency, safety, and scalability of synthesizing complex molecules like this compound, advanced synthetic protocols are increasingly being adopted. These methods aim to accelerate the discovery of optimal reaction conditions and to develop more robust and sustainable manufacturing processes.
High-Throughput Experimentation for Route Scouting
High-Throughput Experimentation (HTE) has become an indispensable tool in modern process chemistry for rapidly identifying optimal synthetic routes and reaction conditions. acs.org Instead of traditional one-at-a-time experiments, HTE utilizes miniaturized parallel reactors to screen a large array of variables—such as catalysts, ligands, solvents, bases, and temperatures—simultaneously. acs.org
For the synthesis of a substituted pyridine derivative, HTE could be applied to several key steps. For instance, if the synthesis involves a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction to construct the substituted pyridine core, HTE can efficiently screen numerous combinations of palladium catalysts and ligands to find the conditions that provide the highest yield and purity. acs.org Similarly, the bromination step could be optimized by screening different bromine sources, initiators, solvents, and temperatures to maximize the yield of the desired product while minimizing the formation of impurities. This approach significantly reduces development time and material consumption. acs.org
| Variable | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
|---|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | None | None | XPhos | SPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | t-BuONa |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | THF |
Continuous Flow Synthesis Techniques
Continuous flow synthesis offers a paradigm shift from traditional batch processing, providing significant advantages in terms of safety, efficiency, and scalability. nih.gov In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. organic-chemistry.org This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and product consistency. nih.gov
Many reactions involved in the synthesis of heterocyclic compounds are well-suited for flow chemistry. uc.pt For example, highly exothermic or hazardous reactions, such as certain brominations or reactions involving unstable intermediates like diazonium salts, can be performed more safely in a microreactor. organic-chemistry.orgmdpi.com The small reactor volume minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for superior heat dissipation, preventing thermal runaways. nih.govorganic-chemistry.org
The application of flow chemistry to the synthesis of pyridine derivatives has been demonstrated for processes like N-oxidation, showcasing improved safety and efficiency. organic-chemistry.orgresearchgate.net An automated, multi-step continuous flow synthesis has also been developed for producing complex bicyclic pyridine derivatives, highlighting the technology's potential for streamlining complex synthetic sequences. nih.gov A flow-based approach for the synthesis of this compound could improve the safety of the bromination step and allow for a more streamlined, automated, and scalable production process.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk with exothermic/hazardous reactions due to large volumes. | Enhanced safety due to small reaction volumes and excellent heat transfer. organic-chemistry.org |
| Scalability | Scaling up can be challenging and may require re-optimization. | Easily scalable by running the system for a longer duration ("scaling out"). organic-chemistry.org |
| Process Control | Less precise control over temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and residence time, leading to higher reproducibility. nih.gov |
| Efficiency | May have lower space-time yield; downtime between batches. | Higher productivity, potential for integration of reaction, work-up, and purification. nih.gov |
Reactivity Profiles and Mechanistic Investigations of 5 Bromomethyl N Methyl 3 Pyridinamine
Nucleophilic Substitution Reactions at the Bromomethyl Center
The carbon-bromine bond in the bromomethyl group of 5-(bromomethyl)-N-methyl-3-pyridinamine is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion in a typical SN2 (bimolecular nucleophilic substitution) reaction. The pyridine (B92270) ring can influence the reactivity of the bromomethyl group through its electronic effects.
Reaction with Amine Nucleophiles
The reaction of this compound with primary or secondary amines results in the formation of a new carbon-nitrogen bond, yielding more complex substituted aminomethyl-pyridines. libretexts.orgchemguide.co.uk The reaction proceeds via the attack of the amine's lone pair of electrons on the electrophilic methylene (B1212753) carbon, displacing the bromide leaving group. chemguide.co.uk
A common issue in such reactions is the potential for over-alkylation, as the newly formed secondary or tertiary amine product can also act as a nucleophile and react with another molecule of the starting bromomethyl compound. chemguide.co.uklibretexts.org To favor the formation of the desired mono-alkylation product, reaction conditions can be optimized, for instance, by using a large excess of the nucleophilic amine.
Table 1: Scope of Reaction with Various Amine Nucleophiles
| Nucleophile | Product |
| Ammonia | 5-(Aminomethyl)-N-methyl-3-pyridinamine |
| Diethylamine | 5-((Diethylamino)methyl)-N-methyl-3-pyridinamine |
| Piperidine | 5-((Piperidin-1-yl)methyl)-N-methyl-3-pyridinamine |
| Aniline | N-methyl-5-((phenylamino)methyl)-3-pyridinamine |
Reaction with Thiol Nucleophiles
Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with this compound. rsc.org This reaction leads to the formation of a carbon-sulfur bond, producing the corresponding thioether derivatives. The high nucleophilicity of sulfur ensures that these reactions are generally efficient and proceed under mild conditions. nih.gov The mechanism is a direct SN2 displacement of the bromide ion by the sulfur nucleophile.
Table 2: Scope of Reaction with Thiol Nucleophiles
| Nucleophile | Product |
| Sodium hydrosulfide | (5-((Methylamino)pyridin-3-yl))methanethiol |
| Ethanethiol | 5-((Ethylthio)methyl)-N-methyl-3-pyridinamine |
| Thiophenol | N-methyl-5-((phenylthio)methyl)-3-pyridinamine |
Exploration of Other Heteroatom Nucleophiles
Beyond nitrogen and sulfur, other heteroatom nucleophiles can also participate in substitution reactions at the bromomethyl center. Oxygen-centered nucleophiles, such as alkoxides and phenoxides, react to form ether linkages. Similarly, carboxylate anions can be employed to synthesize the corresponding ester derivatives. These reactions broaden the synthetic utility of this compound, allowing for the introduction of a variety of functional groups. researchgate.net
Table 3: Reactions with Other Heteroatom Nucleophiles
| Nucleophile | Product Class | Product Name |
| Sodium methoxide | Ether | 5-(Methoxymethyl)-N-methyl-3-pyridinamine |
| Sodium phenoxide | Ether | N-methyl-5-(phenoxymethyl)-3-pyridinamine |
| Sodium acetate | Ester | (5-((Methylamino)pyridin-3-yl))methyl acetate |
Metal-Catalyzed Cross-Coupling Reactions Involving the Bromomethyl Group
While nucleophilic substitution is a primary reaction pathway, the bromomethyl group can also engage in metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon bond formation.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. youtube.com While most commonly applied to aryl and vinyl halides, the Suzuki reaction can also be adapted for benzylic halides, such as this compound. researchgate.netlookchem.comlookchem.com
The catalytic cycle is believed to involve three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the bromomethyl group to form a palladium(II) intermediate.
Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
This reaction provides a direct method for creating a diarylmethane or related structure, linking the pyridine core to another aromatic or heteroaromatic system via a methylene bridge. researchgate.net
The Suzuki-Miyaura coupling of this compound is compatible with a wide range of aryl and heteroaryl boronic acids. nih.gov The reaction tolerates various functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents, which allows for the synthesis of a diverse library of compounds. lookchem.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. rsc.org
Table 4: Suzuki-Miyaura Coupling with Various Boronic Acids
| Boronic Acid Partner | Catalyst/Base System | Product |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | N-methyl-5-(phenylmethyl)-3-pyridinamine |
| 4-Methoxyphenylboronic acid | PdCl₂ / K₃PO₄ | 5-((4-Methoxybenzyl)methyl)-N-methyl-3-pyridinamine |
| 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ / Cs₂CO₃ | 5-((3,5-Dimethylbenzyl)methyl)-N-methyl-3-pyridinamine |
| Thiophene-2-boronic acid | XPhosPdG2 / K₃PO₄ | N-methyl-5-(thiophen-2-ylmethyl)-3-pyridinamine |
Palladium Catalysis in sp³-sp² Cross-Coupling
The C(sp³)-Br bond in this compound is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds with sp²-hybridized carbon atoms. Reactions such as the Suzuki-Miyaura coupling provide a powerful method for this transformation. In a typical Suzuki reaction, the palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the bromomethyl group. The resulting organopalladium(II) intermediate then undergoes transmetalation with a boronic acid or boronate ester, followed by reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.
The reaction's success often depends on the careful selection of the palladium source, ligands, and base. For benzylic halides, common catalysts include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. The choice of ligand is crucial to prevent side reactions and promote the desired coupling.
Table 1: Illustrative Conditions for Palladium-Catalyzed C(sp³)-C(sp²) Cross-Coupling of a Generalized Bromomethyl-Heterocycle
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | PPh₃, PCy₃, or other phosphine ligands |
| Boron Reagent | Arylboronic acid or Arylboronic acid pinacol (B44631) ester |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene, Dioxane, or DMF/Water mixtures |
| Temperature | 80-110 °C |
Negishi Coupling Reactions for C(sp³)-C(sp²) Bond Formation
The Negishi coupling is another versatile palladium- or nickel-catalyzed reaction suitable for forming C(sp³)-C(sp²) bonds using organozinc reagents. organic-chemistry.org This method is known for its high functional group tolerance and reactivity. orgsyn.org For a substrate like this compound, the reaction would involve coupling with an arylzinc or vinylzinc reagent. These organozinc nucleophiles are typically prepared in situ from the corresponding organohalide.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the C-Br bond to the metal center (e.g., Pd(0)), transmetalation with the organozinc compound, and reductive elimination. organic-chemistry.org The use of organozinc reagents often allows for milder reaction conditions compared to other organometallics. This method is particularly effective for coupling with various heterocyclic halides and has been used to prepare complex biheterocyclic structures. orgsyn.orgorgsyn.org
Table 2: General Parameters for Negishi C(sp³)-C(sp²) Cross-Coupling
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Ni(acac)₂ |
| Organometallic Reagent | Aryl-ZnCl or Alkenyl-ZnBr |
| Solvent | THF or Dioxane |
| Temperature | Room Temperature to 80 °C |
Stille Coupling and Other Organometallic Reactions
The Stille coupling utilizes organotin (stannane) reagents to form C-C bonds with organic halides, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is distinguished by its tolerance for a wide array of functional groups, as organostannanes are generally stable to air and moisture. wikipedia.orglibretexts.org The bromomethyl group of this compound would readily participate as the electrophile in a Stille coupling.
The mechanism involves the standard palladium-catalyzed cycle. psu.edu A key advantage is the ability to use various organostannanes, including aryl, vinyl, and alkynyl derivatives. wikipedia.org However, a significant drawback of the Stille reaction is the high toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org
Table 3: Representative Conditions for Stille C(sp³)-C(sp²) Cross-Coupling
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Organometallic Reagent | Aryl-Sn(Bu)₃ or Alkenyl-Sn(Me)₃ |
| Solvent | Toluene, THF, or DMF |
| Additives | LiCl (can accelerate transmetalation) |
| Temperature | 80-120 °C |
Oxidation and Reduction Chemistry
Formation of Pyridine N-Oxides
The pyridine nitrogen atom in the this compound scaffold is susceptible to oxidation, leading to the corresponding pyridine N-oxide. The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, making it more reactive towards both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. arkat-usa.orgscripps.edu
Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid or in the presence of a metal catalyst. arkat-usa.orgnih.gov For 3-substituted pyridines, N-oxidation generally proceeds in good yield. arkat-usa.orgnih.gov However, in the case of this compound, the presence of the secondary N-methylamino group presents a potential site for competitive oxidation. Achieving selective N-oxidation of the pyridine ring would likely require careful optimization of reaction conditions.
Dehalogenation Pathways
Dehalogenation involves the removal of the bromine atom from the bromomethyl group, replacing it with a hydrogen atom. This transformation, also known as hydrodehalogenation, effectively converts the bromomethyl group into a methyl group. wikipedia.org
Several methods can achieve this reduction. wikipedia.org A common laboratory-scale method is catalytic hydrogenation, using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. This method is generally efficient and clean. Alternative methods include transition-metal-free reductions using a hydrogen atom donor in a radical-mediated process. organic-chemistry.org Given the reactivity of the benzylic-like C-Br bond, this reduction is expected to proceed under relatively mild conditions.
Characteristic Reactions of the Pyridinamine Moiety (as inherent to the scaffold)
The N-methyl-3-pyridinamine portion of the molecule possesses its own characteristic reactivity. The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, sulfonation, and further alkylation. smolecule.comcymitquimica.com For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding amide.
The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions (positions 2, 4, and 6 of the pyridine ring). The pyridine nitrogen, however, is deactivating. The interplay between these effects governs the regioselectivity of electrophilic attack on the ring. The exocyclic nitrogen is generally more nucleophilic than the pyridine ring nitrogen, meaning reactions with electrophiles like alkyl halides will preferentially occur on the amino group. smolecule.com
N-Alkylation Reactions
The presence of a secondary amino group (-NHCH₃) makes this compound susceptible to N-alkylation. This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic alkylating agent.
General Reaction Scheme: The N-alkylation of this compound with an alkyl halide (R-X) would proceed as follows:
Reaction of this compound with an alkyl halide.
Research Findings: Studies on similar aminopyridines demonstrate that N-alkylation is a common and efficient transformation. The reactivity of the amino group is influenced by the electronic properties of the pyridine ring. The pyridine ring is generally electron-withdrawing, which can decrease the nucleophilicity of the amino group compared to a simple dialkylamine. However, the amino group's own electron-donating resonance effect can partially counteract this.
The bromomethyl group at the 5-position is a strong electrophilic site and can also participate in alkylation reactions. Therefore, careful control of reaction conditions is crucial to achieve selective N-alkylation over C-alkylation or potential intramolecular cyclization. Typically, the use of a suitable base is required to deprotonate the secondary amine, enhancing its nucleophilicity for the reaction with the alkylating agent.
Illustrative Data Table for N-Alkylation Reactions:
| Alkylating Agent (R-X) | Base | Solvent | Expected Product |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 5-(Bromomethyl)-N,N-dimethyl-3-pyridinamine |
| Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (CH₃CN) | N-Benzyl-5-(bromomethyl)-N-methyl-3-pyridinamine |
| Ethyl Bromoacetate | Triethylamine (B128534) (Et₃N) | Dichloromethane (CH₂Cl₂) | Ethyl 2-((5-(bromomethyl)pyridin-3-yl)(methyl)amino)acetate |
This table presents hypothetical yet plausible reaction conditions and products based on general knowledge of N-alkylation of aminopyridines.
Acylation Reactions
The secondary amine functionality of this compound can also undergo acylation, which involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides.
General Reaction Scheme: The acylation of this compound with an acyl chloride (R-COCl) would proceed as follows:
Reaction of this compound with an acyl chloride.
Research Findings: Acylation of aminopyridines is a well-documented transformation. The reaction is generally facile and proceeds under mild conditions. Often, a base such as pyridine or triethylamine is added to neutralize the hydrochloric acid byproduct formed during the reaction with acyl chlorides. The resulting amides are generally stable compounds and this reaction can be used as a method to protect the amino group during subsequent chemical transformations. The electronic nature of the acylating agent and the steric hindrance around the amino group can influence the reaction rate.
Illustrative Data Table for Acylation Reactions:
| Acylating Agent | Base | Solvent | Expected Product |
| Acetyl Chloride | Pyridine | Dichloromethane (CH₂Cl₂) | N-(5-(Bromomethyl)pyridin-3-yl)-N-methylacetamide |
| Benzoyl Chloride | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | N-(5-(Bromomethyl)pyridin-3-yl)-N-methylbenzamide |
| Acetic Anhydride | None (or catalytic DMAP) | Acetic Anhydride (excess) | N-(5-(Bromomethyl)pyridin-3-yl)-N-methylacetamide |
This table presents hypothetical yet plausible reaction conditions and products based on general knowledge of acylation of aminopyridines.
Mannich Reactions
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. In the context of this compound, the secondary amine can act as the amine component. The pyridine ring itself, being an electron-rich heterocycle, could potentially act as the active hydrogen compound, undergoing electrophilic substitution.
General Reaction Scheme: A potential Mannich reaction involving this compound, formaldehyde (B43269), and a ketone (e.g., acetone) is depicted below. In this case, the pyridine ring at a position activated by the amino group would be the nucleophile.
A possible Mannich reaction involving this compound.
Research Findings: The mechanism of the Mannich reaction involves the initial formation of an Eschenmoser-like salt (an iminium ion) from the amine and formaldehyde. researchgate.net This electrophilic iminium ion is then attacked by a nucleophile, which in this case could be the electron-rich pyridine ring. The amino group at the 3-position is an activating group, directing electrophilic substitution to the ortho and para positions (C2, C4, and C6). Steric hindrance might influence the position of the attack. Given the substitution pattern, the C4 and C2 positions are the most likely sites for the Mannich reaction to occur. The reaction is typically carried out under acidic or basic conditions.
N-Heterocyclic Carbene Formation
N-Heterocyclic carbenes (NHCs) are persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. The formation of an NHC from this compound would first require quaternization of the pyridine nitrogen. The bromomethyl group provides a convenient handle for intramolecular N-alkylation to form a pyridinium (B92312) salt. Subsequent deprotonation of the carbon atom situated between the two nitrogen atoms (if a second nitrogen were introduced into the ring system) or at a position alpha to the pyridinium nitrogen could potentially lead to an NHC.
Hypothetical Reaction Pathway: A hypothetical route could involve a multi-step synthesis where the amino group is first converted into a part of a larger heterocyclic system, like an imidazole, fused to the pyridine ring. The bromomethyl group could then be used for the final ring closure and quaternization step, followed by deprotonation.
Due to the lack of specific literature on this transformation for the title compound, this remains a speculative but mechanistically plausible reaction pathway based on established methods for NHC synthesis.
Fundamental Mechanistic Studies
Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing synthetic routes. This section discusses the potential for kinetic and computational studies to elucidate these mechanisms.
Kinetic Studies of Reaction Pathways
Kinetic studies provide quantitative information about reaction rates and how they are affected by various parameters such as reactant concentrations, temperature, and catalysts. For the reactions of this compound, kinetic analysis could be employed to:
Determine Rate Laws: For N-alkylation and acylation reactions, determining the order of the reaction with respect to the amine, the electrophile, and any base or catalyst would shed light on the rate-determining step. For instance, a second-order rate law for N-alkylation would be consistent with a bimolecular nucleophilic substitution (SN2) mechanism.
Measure Activation Parameters: By studying the temperature dependence of the reaction rate, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined. These parameters provide insights into the structure of the transition state.
Investigate Competing Reactions: The compound has two primary reactive sites: the N-methylamino group and the bromomethyl group. Kinetic studies could help in understanding the factors that favor one reaction pathway over the other, enabling selective transformations. For example, the relative rates of N-alkylation versus C-alkylation (at the bromomethyl group) with a given nucleophile could be quantified.
While no specific kinetic data for this compound have been found, studies on related pyridine derivatives often show complex kinetics due to the influence of the pyridine nitrogen on the reactivity of the substituents.
Computational Modeling of Reaction Mechanisms
Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful tool to investigate reaction mechanisms at a molecular level. For this compound, computational modeling could be used to:
Map Potential Energy Surfaces: The entire reaction pathway, including reactants, transition states, intermediates, and products, can be modeled. This allows for the determination of activation barriers and reaction energies, providing a theoretical basis for understanding reaction feasibility and selectivity.
Visualize Transition States: The geometry of transition states can be calculated, offering a detailed picture of the bond-making and bond-breaking processes. This can help in understanding the steric and electronic factors that govern the reaction.
Predict Reactivity: Computational models can be used to predict the most likely sites of reaction. For example, the nucleophilicity of the amino nitrogen versus the pyridine nitrogen and the electrophilicity of the bromomethyl carbon can be quantified using various theoretical descriptors. This could help in predicting the outcome of reactions with different reagents.
Elucidate Reaction Mechanisms: For more complex reactions like the Mannich reaction or potential NHC formation, computational studies can help to distinguish between different possible mechanistic pathways by comparing the calculated activation energies for each step.
For instance, a computational study could compare the energy barriers for the SN2 reaction at the bromomethyl group versus N-alkylation to understand the regioselectivity of nucleophilic attack.
Applications of 5 Bromomethyl N Methyl 3 Pyridinamine As a Key Building Block in Advanced Organic Synthesis
Construction of Complex Molecular Architectures
The bifunctional nature of 5-(bromomethyl)-N-methyl-3-pyridinamine makes it an ideal candidate for the synthesis of intricate molecular architectures, including macrocycles and other complex polycyclic systems. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the N-methylamino group can act as a nucleophile.
Detailed research on analogous compounds demonstrates the utility of bromomethylpyridines in the formation of macrocyclic structures. These reactions often involve the coupling of a bis-electrophilic pyridine (B92270) derivative with a bis-nucleophilic partner. In the case of this compound, it could function as a mono-electrophilic and mono-nucleophilic unit. For instance, it could be envisioned to react with itself under specific conditions to form cyclic dimers or oligomers. More controlled approaches would involve a stepwise synthesis, first utilizing the reactivity of the bromomethyl group, followed by a subsequent reaction involving the N-methylamino group.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Type | Common Reactions | Potential Role in Complex Architectures |
| Bromomethyl | Electrophilic | Nucleophilic substitution (e.g., with amines, alcohols, thiols) | Formation of C-N, C-O, and C-S bonds to link molecular fragments |
| N-methylamino | Nucleophilic | N-alkylation, N-acylation | Ring closure to form heterocyclic systems, connection to other electrophilic centers |
The N-methylamino group can also be a site for further functionalization, enabling the introduction of additional complexity. For example, acylation or sulfonylation of the secondary amine could be performed to modify the electronic properties and steric hindrance around this position, influencing subsequent cyclization or coupling reactions. The strategic interplay between the electrophilic bromomethyl and nucleophilic N-methylamino functionalities allows for a programmed approach to the assembly of complex, three-dimensional molecules.
Synthesis of Diversified Heterocyclic Scaffolds
Substituted pyridines are fundamental components of many pharmaceuticals and functional materials. This compound is a prime starting material for the synthesis of a wide array of fused and substituted heterocyclic scaffolds.
The N-methylamino group at the 3-position and the bromomethyl group at the 5-position provide the necessary handles for intramolecular cyclization reactions to form fused bicyclic systems. For example, reaction with a suitable one-carbon electrophile could lead to the formation of a fused six-membered ring, yielding a dihydronaphthyridine derivative. Alternatively, the bromomethyl group can be converted into other functionalities, such as an aldehyde or a nitrile, which can then participate in condensation reactions with the N-methylamino group to construct various fused heterocycles.
Furthermore, the inherent reactivity of the pyridine ring itself can be exploited. The nitrogen atom in the pyridine ring can be quaternized, which can influence the reactivity of the ring and its substituents. The N-methylamino group, being an electron-donating group, can direct electrophilic aromatic substitution to the ortho and para positions, although the pyridine ring is generally electron-deficient.
The synthesis of pyrazole-fused and thiopyran-fused heterocycles often utilizes aminopyrazole and aminopyridine precursors, respectively. mdpi.comnih.gov By analogy, this compound could serve as a precursor to novel fused systems with potential biological activity.
Library Synthesis and Combinatorial Chemistry (academic focus)
The principles of combinatorial chemistry aim to rapidly generate large libraries of related compounds for high-throughput screening. mdpi.com The structure of this compound is well-suited for diversity-oriented synthesis, allowing for the creation of diverse molecular libraries based on a common pyridine scaffold.
The two distinct reactive sites on the molecule allow for a combinatorial approach to library synthesis. A diverse set of nucleophiles can be reacted with the bromomethyl group, while a variety of electrophiles can be used to functionalize the N-methylamino group. This two-dimensional diversification strategy can quickly lead to a large number of unique compounds.
Table 2: Illustrative Combinatorial Synthesis Approach
| Reagent Type for Bromomethyl Group | Reagent Type for N-methylamino Group | Resulting Compound Class |
| Primary and secondary amines | Acyl chlorides | Substituted N-acyl-N-methyl-5-(aminomethyl)-3-pyridinamine derivatives |
| Phenols and thiophenols | Sulfonyl chlorides | Substituted N-sulfonyl-N-methyl-5-(aryloxymethyl/arylthiomethyl)-3-pyridinamine derivatives |
| Carboxylic acids (via esterification) | Alkyl halides | Quaternized pyridinium (B92312) salts with ester and N-alkyl functionalities |
This approach allows for the systematic exploration of the chemical space around the 3,5-disubstituted pyridine core. Such libraries are valuable in academic research for identifying structure-activity relationships and discovering novel compounds with interesting biological or material properties. The generation of pyridine-fused building blocks for automated library synthesis has been demonstrated as a powerful tool in drug discovery. nih.gov
Integration into Materials Science Research
Pyridine-containing polymers and materials have garnered significant interest due to their unique electronic, optical, and coordination properties. acs.orgresearchgate.netdntb.gov.ua The functional groups present in this compound make it a promising monomer or cross-linking agent for the synthesis of novel functional polymers and materials.
The bromomethyl group can participate in polymerization reactions, for instance, through nucleophilic substitution with a difunctional monomer to form a polymer backbone. Brominated polymers can also serve as intermediates for further functionalization. researchgate.net The N-methylamino group and the pyridine nitrogen can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials can have applications in catalysis, gas storage, and sensing.
Furthermore, the pyridine moiety can be incorporated into conjugated polymers for applications in organic electronics. The ability to functionalize both the 5 and 3 positions of the pyridine ring allows for the fine-tuning of the electronic properties of the resulting polymer. The synthesis of pyridine-containing polymers via ring-opening metathesis polymerization (ROMP) has been shown to produce materials with high thermal stability. nih.gov While direct polymerization of this compound via ROMP is not straightforward, its derivatives could be designed for such applications.
The development of functional polymers through methods like the Kabachnik–Fields reaction highlights the potential for creating materials with specific properties such as metal chelation and flame retardancy. mdpi.com The reactive handles on this compound could be utilized to incorporate it into such polymer systems.
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of individual atoms.
One-dimensional NMR spectra are fundamental for initial structural assessment. A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, their proximity to other protons (through spin-spin coupling), and their relative numbers (through integration). For 5-(Bromomethyl)-N-methyl-3-pyridinamine, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring, the bromomethyl group, and the N-methyl group.
Similarly, a ¹³C NMR spectrum would indicate the number of chemically non-equivalent carbon atoms. The expected spectrum for this compound would show signals corresponding to the carbons of the pyridine ring, the bromomethyl carbon, and the N-methyl carbon. The chemical shifts of these signals would be indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on reported experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | 8.0 - 8.2 | 140 - 145 |
| Pyridine-H4 | 7.0 - 7.2 | 120 - 125 |
| Pyridine-H6 | 8.1 - 8.3 | 145 - 150 |
| -CH₂Br | 4.5 - 4.7 | 30 - 35 |
| -NHCH₃ | 2.8 - 3.0 (singlet) | 25 - 30 |
| Pyridine-C3 | - | 150 - 155 |
| Pyridine-C5 | - | 130 - 135 |
To definitively assign the signals observed in one-dimensional NMR, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to identify adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the connectivity of the bromomethyl and N-methyl groups to the pyridine ring.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which allows for the determination of its elemental formula. For this compound (C₇H₉BrN₂), the expected exact mass would be calculated and compared to the experimental value. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be a key diagnostic feature in the mass spectrum.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide insights into the molecule's structure. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a bromine radical or the cleavage of the methyl group.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This table is predictive and not based on reported experimental data.)
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |
| [M]+• | 199.9949 | 201.9929 |
| [M+H]⁺ | 201.0027 | 203.0007 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for determining the purity of a compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds. A sample of this compound would be analyzed using an appropriate stationary phase (e.g., C18) and mobile phase to separate it from any impurities. The purity is typically determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.
Column Chromatography: For the purification of the compound on a preparative scale, column chromatography using a suitable adsorbent like silica (B1680970) gel and an appropriate eluent system would be employed. The progress of the separation would be monitored by Thin-Layer Chromatography (TLC).
Computational and Theoretical Chemistry Investigations of 5 Bromomethyl N Methyl 3 Pyridinamine
Electronic Structure Analysis via Density Functional Theory
Density Functional Theory (DFT) stands as a robust computational method for investigating the electronic structure of molecules. aps.org DFT calculations allow for the determination of various electronic properties that dictate the chemical nature and reactivity of 5-(Bromomethyl)-N-methyl-3-pyridinamine.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. researchgate.net The HOMO energy is an indicator of a molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a larger gap generally implies greater stability. nih.gov
For this compound, the HOMO is expected to be localized on the electron-rich aminopyridine ring, which suggests this region is the most susceptible to electrophilic attack. In contrast, the LUMO is likely concentrated on the electrophilic bromomethyl group, identifying it as the probable site for nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data are representative examples and not derived from specific experimental or published computational results for this molecule.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.15 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 4.92 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is used to predict and understand how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, where red indicates regions of high electron density (negative potential) that are attractive to electrophiles, and blue signifies areas of low electron density (positive potential) that are susceptible to nucleophiles.
In an MEP map of this compound, the most negative potential (red/yellow regions) would be anticipated around the electronegative nitrogen atoms of the pyridine (B92270) ring and the amino group. Conversely, the regions of positive potential (blue regions) would likely be located around the hydrogen atoms and, most significantly, the bromomethyl group, highlighting its electrophilic character.
Table 2: Illustrative Calculated Dipole Moment for this compound Note: The following data are representative examples and not derived from specific experimental or published computational results for this molecule.
| Dipole Moment Component | Value (Debye) |
|---|---|
| µx | 2.1 |
| µy | 1.5 |
| µz | 0.8 |
| Total Dipole Moment (µ) | 2.7 |
Prediction of Reactivity and Regioselectivity
By integrating insights from FMO and MEP analyses, computational chemistry can predict the most probable sites of reaction on a molecule. For this compound, the localization of the LUMO on the bromomethyl group strongly suggests that this site is highly susceptible to nucleophilic substitution reactions. The electron-rich nature of the aminopyridine ring, as indicated by the HOMO distribution and negative regions in the MEP map, points to its favorability for electrophilic attack. Such theoretical predictions are vital for designing synthetic routes and understanding reaction mechanisms.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Identifying the most stable, low-energy conformers is essential, as the conformation can significantly impact a molecule's reactivity and biological interactions.
For this compound, key rotations would occur around the single bond connecting the bromomethyl group to the pyridine ring and the bond between the amino nitrogen and its methyl group. A potential energy surface scan can be computationally generated by systematically rotating these bonds to identify the most stable conformers and the energy barriers between them.
Table 3: Illustrative Relative Energies of Conformers of this compound Note: The following data are representative examples based on the rotation around the C(ring)-C(bromomethyl) bond and are not derived from specific experimental or published computational results for this molecule.
| Conformer | Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Staggered) | 60° | 0.00 |
| B (Eclipsed) | 120° | 3.5 |
| C (Staggered) | 180° | 0.15 |
Emerging Research Frontiers and Outlook
Development of Novel Catalytic Transformations for Bromomethylated Pyridines
The bromomethyl group is a versatile functional handle, enabling a wide array of subsequent chemical transformations. Research is actively pursuing the development of novel catalytic methods to leverage this reactivity for the synthesis of complex molecular architectures.
A primary area of focus is the expansion of cross-coupling reactions. While traditional palladium-catalyzed reactions like Suzuki, Stille, and Negishi couplings are well-established for aryl halides, their application to bromomethylated pyridines is an area of growing interest. researchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of diverse substituents at the methyl position. The general mechanism for such palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgillinois.edu
Another significant frontier is the development of catalytic C-H activation and functionalization. rsc.orgijpsonline.com This approach allows for the direct formation of new bonds by activating otherwise inert carbon-hydrogen bonds, offering a more atom-economical and step-efficient synthetic route. For instance, iridium-catalyzed C-H borylation of pyridines has emerged as a valuable tool for accessing pyridinyl boronates, which are versatile intermediates for further functionalization. nih.gov While much of the current research focuses on C-H bonds on the pyridine (B92270) ring itself, the principles are being extended to substituents like the methyl group in bromomethylated pyridines.
Recent advancements have also highlighted the potential of dual catalytic systems. For example, the combination of a transition metal catalyst with a photoredox catalyst can enable novel transformations that are not accessible through either catalytic system alone. This approach is being explored for the functionalization of a variety of organic molecules, including pyridine derivatives.
The table below summarizes some of the key catalytic transformations being explored for functionalized pyridines:
| Catalytic Transformation | Catalyst Type | Key Features | Potential Application for Bromomethylated Pyridines |
| Cross-Coupling Reactions | Palladium, Nickel | Formation of C-C and C-heteroatom bonds. | Functionalization of the bromomethyl group. |
| C-H Activation/Functionalization | Iridium, Rhodium, Palladium | Direct functionalization of C-H bonds. | Direct modification of the pyridine ring or methyl group. |
| Borylation | Iridium | Introduction of boronate esters for further coupling. | Synthesis of versatile building blocks. |
| Dearomatization Reactions | Various Transition Metals | Access to non-aromatic, saturated heterocyclic scaffolds. | Creation of complex 3D structures. researchgate.net |
Advancements in Automated Synthesis and Reaction Optimization
The integration of automation and computational tools is revolutionizing the field of chemical synthesis, enabling faster, more efficient, and data-driven approaches to reaction development and optimization.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. rsc.org The synthesis of pyridine derivatives is increasingly being adapted to flow processes. nih.govukri.org For a compound like 5-(Bromomethyl)-N-methyl-3-pyridinamine, a multi-step synthesis could be streamlined into a continuous flow sequence, minimizing manual handling and improving reproducibility. rsc.org
High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a large number of reaction conditions in parallel. citedrive.com This is particularly valuable for optimizing complex catalytic reactions where multiple parameters (catalyst, ligand, solvent, temperature, etc.) can influence the outcome. By employing HTE, researchers can quickly identify the optimal conditions for the synthesis and subsequent functionalization of bromomethylated pyridines.
Machine Learning and AI: The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field. nih.govresearchgate.net ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. illinois.eduacs.org For the synthesis of pyridine derivatives, ML algorithms can assist in selecting the most promising catalysts and reaction parameters, thereby accelerating the discovery and development of new synthetic methods. researchgate.net
The following table outlines the key benefits of these advanced synthesis and optimization techniques:
| Technology | Key Advantages | Relevance to Bromomethylated Pyridine Synthesis |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Enables safer handling of reactive intermediates and facilitates larger-scale production. rsc.org |
| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions. | Accelerates the discovery of efficient catalytic transformations. citedrive.com |
| Machine Learning & AI | Predictive modeling and data-driven discovery. | Guides the design of novel synthetic pathways and optimization of reaction parameters. illinois.eduacs.org |
Exploration of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Multicomponent Reactions (MCRs): MCRs are reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.govresearchgate.net These reactions are inherently atom-economical and can significantly reduce the number of synthetic steps, leading to less waste and lower costs. The development of novel MCRs for the synthesis of highly substituted pyridines is an active area of research. acs.org
Green Catalysts and Solvents: There is a strong emphasis on replacing hazardous and expensive catalysts and solvents with more environmentally benign alternatives. This includes the use of earth-abundant metal catalysts (e.g., iron) and the use of greener solvents like water or bio-derived solvents. rsc.org Research into the synthesis of pyridine derivatives is exploring the use of such green catalytic systems.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical synthesis. rsc.org Researchers are exploring the use of engineered enzymes to produce functionalized pyridines from renewable feedstocks. ukri.orgacsgcipr.org This approach holds significant promise for the development of truly sustainable synthetic routes.
Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. illinois.edu Synthetic routes with high atom economy are being prioritized. For instance, C-H activation reactions are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized starting materials.
The following table highlights key strategies for developing sustainable and atom-economical synthetic pathways for pyridine derivatives:
| Strategy | Principle | Example Application in Pyridine Synthesis |
| Multicomponent Reactions (MCRs) | Combining multiple reactants in a single step. | One-pot synthesis of highly substituted pyridines. nih.govresearchgate.net |
| Green Catalysts | Utilizing non-toxic and abundant catalysts. | Iron-catalyzed cyclization reactions. rsc.org |
| Biocatalysis | Employing enzymes as catalysts. | Synthesis of pyridines from biomass-derived precursors. rsc.orgukri.orgacsgcipr.org |
| Atom-Economical Reactions | Maximizing the incorporation of reactant atoms into the product. | C-H activation and functionalization. illinois.edu |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Rapid and efficient synthesis of pyridine derivatives. nih.govresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
